Cyclohexene, 3-ethenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclohexene, 3-ethenyl- is an organic compound with the molecular formula C8H12. It is a derivative of cyclohexene, where an ethenyl group (vinyl group) is attached to the third carbon of the cyclohexene ring. This compound is also known by its IUPAC name, 3-ethenylcyclohexene .
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclohexene, 3-ethenyl- can be synthesized through various methods. One common method involves the dehydration of cyclohexanol using an acid catalyst such as phosphoric acid. The reaction proceeds as follows: [ \text{C}6\text{H}{11}\text{OH} \rightarrow \text{C}6\text{H}{10} + \text{H}_2\text{O} ] This method is widely used in laboratories for the preparation of cyclohexene .
Industrial Production Methods
In industrial settings, cyclohexene, 3-ethenyl- can be produced through the partial hydrogenation of benzene. This process involves the use of a catalyst to selectively hydrogenate benzene to cyclohexene, which can then be further functionalized to introduce the ethenyl group .
Chemical Reactions Analysis
Types of Reactions
Cyclohexene, 3-ethenyl- undergoes various chemical reactions, including:
Oxidation: Cyclohexene can be oxidized to form cyclohexanol or cyclohexanone.
Reduction: Cyclohexene can be hydrogenated to form cyclohexane.
Substitution: Cyclohexene can undergo substitution reactions, such as the acid-catalyzed alkylation with benzene to form cyclohexylbenzene.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, tungsten catalyst.
Reduction: Hydrogen gas, metal catalyst (e.g., palladium).
Substitution: Acid catalysts (e.g., sulfuric acid).
Major Products Formed
Oxidation: Cyclohexanol, cyclohexanone, adipic acid.
Reduction: Cyclohexane.
Substitution: Cyclohexylbenzene.
Scientific Research Applications
Cyclohexene, 3-ethenyl- has various applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds.
Biology: It can be used in studies involving the metabolism of hydrocarbons.
Medicine: Research on cyclohexene derivatives has potential implications in drug development.
Industry: It is used in the production of polymers and other industrial chemicals
Mechanism of Action
The mechanism of action of cyclohexene, 3-ethenyl- involves its reactivity as an alkene. The double bond in the cyclohexene ring allows it to participate in various addition reactions. For example, in the Diels-Alder reaction, cyclohexene can act as a dienophile, reacting with a diene to form a six-membered ring .
Comparison with Similar Compounds
Cyclohexene, 3-ethenyl- can be compared with other similar compounds such as:
Cyclohexene: Lacks the ethenyl group, making it less reactive in certain addition reactions.
Cyclohexane: Fully saturated, lacks the double bond, making it less reactive overall.
Cyclohexanol: Contains a hydroxyl group, making it more reactive in dehydration reactions.
Cyclohexene, 3-ethenyl- is unique due to the presence of both the cyclohexene ring and the ethenyl group, which confer distinct reactivity and applications.
Properties
IUPAC Name |
3-ethenylcyclohexene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12/c1-2-8-6-4-3-5-7-8/h2,4,6,8H,1,3,5,7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYTUUFMWKBIPEY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1CCCC=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30335014 |
Source
|
Record name | 3-Vinyl-1-cyclohexene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30335014 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
108.18 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
766-03-0 |
Source
|
Record name | 3-Vinyl-1-cyclohexene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30335014 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.